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Compound of Interest

Compound Name: Tricine

Cat. No.: B1662993

Technical Support Center: Tricine-SDS-PAGE

This technical support center provides troubleshooting guidance and frequently asked
guestions to help researchers, scientists, and drug development professionals improve the
resolution of low molecular weight bands in Tricine gels.

Frequently Asked Questions (FAQSs)

Q1: Why are my low molecular weight protein bands (<20 kDa) poorly resolved or diffuse on a
standard Tris-glycine SDS-PAGE gel?

Standard Tris-glycine SDS-PAGE systems are optimized for separating proteins in the 30 to
250 kDa range.[1] For proteins and peptides below 20 kDa, the glycine-based system can lead
to poor separation, diffuse bands, and even a total absence of visible bands.[1] This is because
small peptides can co-migrate with the SDS front, preventing their resolution.[2][3]

Q2: How does a Tricine gel system improve the resolution of low molecular weight proteins?

Tricine-SDS-PAGE is the preferred electrophoretic system for resolving proteins smaller than
30 kDa.[4] It differs from the standard Laemmli (Tris-glycine) system by replacing glycine with
tricine in the running buffer. Tricine has a higher ionic mobility than glycine, which allows for
better separation of small peptides from the SDS front. This results in sharper, well-resolved
bands for proteins and peptides in the 1 to 100 kDa range.
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Q3: Can | use my standard Tris-glycine running buffer with a Tricine gel?

No. Using a Tris-glycine running buffer with a Tricine gel will lead to longer run times and
worse resolution for smaller proteins compared to a standard Tris-glycine gel setup. The
difference in the stacking behavior of glycine versus tricine is critical for proper separation.

Q4: What is the purpose of a "spacer” gel in some Tricine gel protocols?

Introducing a 10% acrylamide "spacer" gel between the 4% stacking and 16% separating gels
can significantly sharpen the bands for proteins and peptides in the 1-5 kDa range.

Q5: Are there any special considerations for sample preparation for Tricine gels?

Yes, for optimal resolution of peptides between 1-5 kDa, it is recommended to reduce the
amount of SDS in the sample incubation buffers by about fourfold. It is also important not to
overload the gel; a protein concentration of 0.5-2 ug per band is recommended. Samples
should be heated at a lower temperature (e.g., 85°C for 2 minutes or 40°C for 30 minutes)
compared to standard protocols.

Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Problem

Potential Cause(s)

Recommended Solution(s)

Poor resolution of bands <10
kDa

Suboptimal gel composition.

Use a higher percentage
acrylamide resolving gel (e.g.,
16.5%). For hydrophobic
proteins, consider adding urea

to the resolving gel.

Incorrect running buffer used.

Ensure you are using separate
anode and cathode buffers
specifically designed for the
Tricine system. Do not use

Tris-glycine running buffer.

Smeary or blurry bands

Sample overloading.

Reduce the amount of protein
loaded per well. Aim for 0.5-2
Ug per expected band.

Re-oxidation of reduced

samples.

For samples with many
disulfide bonds, re-oxidation
can occur. Consider alkylating

the sample after reduction.

Improperly prepared gels or

buffers.

Double-check the pH and
composition of all buffers and
gel solutions. Ensure the gel
has polymerized completely

and uniformly.

High salt concentration in the

sample.

High salt can interfere with
migration. If possible, reduce
the salt concentration in your

sample.

"Smiling" or "frowning" bands

Uneven heat distribution.

Run the gel at a lower voltage
for a longer duration. Ensure
the electrophoresis apparatus

has adequate cooling.

Bands run off the gel

Excessive run time.

For very small peptides (<5

kDa), monitor the run carefully
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and stop the electrophoresis
before the dye front reaches

the bottom of the gel.

No bands visible after staining

Small peptides lost during

staining/destaining.

Be cautious during staining
and destaining, as small
peptides can be washed out of

the gel.

Protein concentration is too

low.

Concentrate the sample before
loading or increase the amount
loaded (while being mindful of

overloading).

Inefficient staining of small

peptides.

Some small peptides may not
stain well with Coomassie
blue. Consider using a more
sensitive staining method like

silver staining.

Experimental Protocols
Tricine-SDS-PAGE Gel Preparation

This protocol is adapted for a standard mini-gel system to resolve low molecular weight

proteins.

Stock Solutions:
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Solution Composition

) ) ) 48 g Acrylamide, 1.5 g Bis-acrylamide,
Acrylamide/Bis-acrylamide (49.5% T, 3% C) o
deionized water to 100 mL.

46.5 g Acrylamide, 3.0 g Bis-acrylamide,
Acrylamide/Bis-acrylamide (49.5% T, 6% C) deionized water to 100 mL (for <10 kDa
peptides).

3.0 M Tris, 0.3% SDS, adjust pH to 8.45 with

Gel Buffer (3X) Hel

) 0.1 g APS in 1 mL deionized water (prepare
10% Ammonium Persulfate (APS)

fresh).
Gel Recipes (for one 10 mL mini-gel):
) ) 16.5% Separating
Component 4% Stacking Gel 10% Separating Gel -
e

Acrylamide/Bis

] 0.81 mL 2.02 mL -
Solution (3% C)
Acrylamide/Bis

_ - - 3.33mL
Solution (6% C)
Gel Buffer (3X) 2.5 mL 3.33mL 3.33mL
Glycerol - 2.6 mL (2.08 g) 2.6 mL (2.08 g)
Deionized Water 6.7 mL 2.05 mL 0.74 mL
10% APS 50 pL 50 pL 50 pL
TEMED 5L 5L 5puL

Note: The addition of glycerol helps to create sharper bands.

Running Buffers and Conditions

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

bleshooti imizati
BENGHE OO0 iy

Buffer Composition (1X)
Anode Buffer (Lower Tank) 0.2 M Tris-HCI, pH 8.9.
Cathode Buffer (Upper Tank) 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25.

Electrophoresis Conditions:

o Start the electrophoresis at a constant low voltage (e.g., 30 V) until the dye front has entered

the separating gel.
 Increase the voltage to a constant 100-150 V for the remainder of the run.

o Keep the apparatus cool during the run to prevent band distortion.

Visualizations
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Preparation

1. Prepare Tricine Gels
(Stacking & Separating)

2. Prepare Anode &
Cathode Buffers

lectrophoresis

3. Prepare Samples 4. Assemble Gel
(Heat at 85°C) Apparatus

5. Load Samples
& Markers

6. Run Electrophoresis
(Initial 30V, then 100-150V)

Ana%ysis

7. Stain Gel
(e.g., Coomassie Blue)

:

8. Destain Gel

:

9. Image & Analyze
Resolved Bands

Click to download full resolution via product page

Caption: Workflow for Tricine-SDS-PAGE from preparation to analysis.
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Poor Band Resolution

Wrong Buffers? Sample Issue?

Incorrect Gel %? Run Conditions?
&es i/es $ES $65
Use higher % acrylamide Use dedicated Tricine Check protein load. Run at lower voltage.
(e.g., 16.5%) or add urea. Anode & Cathode buffers. Reduce salt concentration. Ensure adequate cooling.

Click to download full resolution via product page

Caption: Troubleshooting logic for poor band resolution in Tricine gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Tech Tips | In search of low molecular weight proteins | Proteintech Group [ptglab.com]
e 2. benchchem.com [benchchem.com]

o 3. BEXKENZRFIT ZHME | Thermo Fisher Scientific - JP [thermofisher.com]

e 4. conductscience.com [conductscience.com]

 To cite this document: BenchChem. [Improving the resolution of low molecular weight bands
in Tricine gels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662993#improving-the-resolution-of-low-molecular-
weight-bands-in-tricine-gels]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1662993?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-custom-synthesis
https://www.ptglab.com/news/blog/tech-tips-in-search-of-low-molecular-weight-proteins/
https://www.benchchem.com/pdf/Navigating_High_Resolution_Electrophoresis_A_Technical_Guide_to_Tris_Based_Buffer_Systems.pdf
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-electrophoresis.html
https://conductscience.com/tricine-sds-page-protocol/
https://www.benchchem.com/product/b1662993#improving-the-resolution-of-low-molecular-weight-bands-in-tricine-gels
https://www.benchchem.com/product/b1662993#improving-the-resolution-of-low-molecular-weight-bands-in-tricine-gels
https://www.benchchem.com/product/b1662993#improving-the-resolution-of-low-molecular-weight-bands-in-tricine-gels
https://www.benchchem.com/product/b1662993#improving-the-resolution-of-low-molecular-weight-bands-in-tricine-gels
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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